1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid

Description

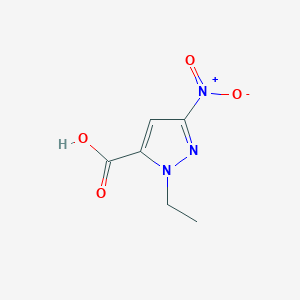

1-Ethyl-3-nitro-1H-pyrazole-5-carboxylic acid (CAS 1006441-04-8) is a nitro-substituted pyrazole derivative with the molecular formula C₆H₇N₃O₄ and a molecular weight of 185.14 g/mol . Its IUPAC name is 2-ethyl-5-nitro-pyrazole-3-carboxylic acid, and it features an ethyl group at position 1, a nitro group at position 3, and a carboxylic acid moiety at position 5 of the pyrazole ring. The compound is commercially available in high-purity grades (99%–99.999%) and is utilized in pharmaceutical and agrochemical research due to its versatile reactivity .

Properties

IUPAC Name |

2-ethyl-5-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-2-8-4(6(10)11)3-5(7-8)9(12)13/h3H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBVWZZYIPQLBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid typically involves the nitration of 1-ethyl-1H-pyrazole-5-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes nitration, purification, and crystallization steps to obtain the desired product with high purity. Advanced techniques such as continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 1-ethyl-3-amino-1H-pyrazole-5-carboxylic acid.

Substitution: Formation of esters or amides depending on the reagents used.

Scientific Research Applications

1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the development of agrochemicals and materials science for creating novel polymers and coatings.

Mechanism of Action

The mechanism of action of 1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The carboxylic acid group can form hydrogen bonds with target proteins, affecting their function. The overall activity is determined by the compound’s ability to modulate specific pathways, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid and analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 1006441-04-8 | C₆H₇N₃O₄ | Ethyl (1), Nitro (3), COOH (5) | 185.14 | Nitro, Carboxylic acid |

| 1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic acid | 139756-00-6 | C₈H₁₁N₃O₄ | Methyl (1), Nitro (4), Propyl (3), COOH (5) | 213.19 | Nitro, Carboxylic acid |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 128694-63-3 | C₆H₅F₃N₂O₂ | Methyl (1), CF₃ (3), COOH (5) | 194.11 | Trifluoromethyl, Carboxylic acid |

| 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-17-5 | C₉H₁₃N₃O₄ | Ethyl (1), Nitro (4), Propyl (3), COOH (5) | 227.22 | Nitro, Carboxylic acid |

| Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate | 1431966-38-9 | C₈H₁₄N₃O₂ | Ethyl (1), NH₂ (3), COOEt (5) | 219.67 | Amino, Ester |

Physicochemical Properties

Biological Activity

1-Ethyl-3-nitro-1H-pyrazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazole ring with an ethyl group and a nitro group, contributing to its unique reactivity and biological potential. The presence of the carboxylic acid functional group enhances its solubility and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.

- Reactive Intermediate Formation : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular macromolecules.

- Hydrogen Bonding : The nitrogen atoms in the pyrazole ring facilitate hydrogen bonding with biological targets, enhancing binding affinity and specificity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. Its efficacy has been demonstrated in both in vitro and in vivo studies.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell lines. A study reported the following IC50 values against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (breast cancer) | 3.79 |

| NCI-H460 (lung cancer) | 12.50 |

| SF-268 (glioma) | 42.30 |

These results indicate that this compound has potential as a lead compound for developing anticancer therapies.

Anti-inflammatory Activity

In models of inflammation, this compound has demonstrated the ability to reduce pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives, including this compound:

- Study on Anticancer Effects : A recent study evaluated the compound's effects on A549 lung cancer cells, demonstrating significant apoptosis induction with an IC50 value of 26 µM. This suggests its potential as a therapeutic agent for lung cancer treatment.

- Antimicrobial Efficacy : Another study assessed its antimicrobial activity against multi-drug resistant strains, showing effectiveness comparable to standard antibiotics.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.